Home > Products > Screening Compounds P6558 > 7-ethyl-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
7-ethyl-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione - 941993-52-8

7-ethyl-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3071718
CAS Number: 941993-52-8
Molecular Formula: C13H21N5O2
Molecular Weight: 279.344
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

    Compound Description: This compound exhibited inhibitory activity against the severe acute respiratory syndrome coronavirus (SARS-CoV) helicase. It demonstrated IC50 values of 8.66 ± 0.26 μM for ATP hydrolysis and 41.6 ± 2.3 μM for double-stranded DNA unwinding, suggesting its potential as a SARS-CoV inhibitor [].

Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

    Compound Description: Linagliptin is an orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes mellitus [, ]. It works by increasing the levels of incretin hormones, promoting insulin secretion when needed. Linagliptin is metabolized primarily via fecal excretion, with unchanged drug being the most abundant form in various matrices [].

8-[(3R)-3-amino-1-pipéridinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-méthyl-1-[(4-méthyl-2-quinazolinyl)méthyl]-1H-purine-2,6-dione

    Compound Description: This compound is identified as linagliptin, an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme []. Stable pharmaceutical compositions containing linagliptin, mannitol, copovidone, and magnesium stearate have been developed for the treatment of type 2 diabetes.

1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]

    Compound Description: This compound is a novel xanthine derivative structurally related to theophylline []. It displays potent antitussive activity. Unlike theophylline, it does not interact with adenosine A1 receptors and exhibits weaker inhibition of cyclic nucleotide phosphodiesterase, resulting in a different pharmacological profile and fewer side effects.

8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

    Compound Description: This compound exhibited potent inhibition against protein kinase CK2, with an IC50 value of 8.5 μM []. Its binding mode and structure-activity relationships were studied through biochemical tests and computer simulations, providing insights into its interaction with the target protein.

3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione

    Compound Description: This compound was synthesized and demonstrated antidepressant activity, with the most pronounced effects observed at a dose of 1.6 mg/kg [, ]. This finding suggests its potential therapeutic use in treating depressive disorders.

    Compound Description: These compounds were synthesized as potential hypocholesterolemic agents and evaluated for their ability to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol esterification [].

3-methyl-8-(piperazin-1-yl)-7-(thietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione hydrochloride

    Compound Description: This compound acts as an antithrombotic agent by inhibiting the platelet receptor GP IIb-IIIa [, ].

Properties

CAS Number

941993-52-8

Product Name

7-ethyl-8-(isopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-ethyl-3-methyl-8-(3-methylbutylamino)purine-2,6-dione

Molecular Formula

C13H21N5O2

Molecular Weight

279.344

InChI

InChI=1S/C13H21N5O2/c1-5-18-9-10(17(4)13(20)16-11(9)19)15-12(18)14-7-6-8(2)3/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20)

InChI Key

NCDIRVKTHLHVRO-UHFFFAOYSA-N

SMILES

CCN1C2=C(N=C1NCCC(C)C)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.